molecular formula C11H13N3O B1209777 5-Carboxamidotryptamine CAS No. 74885-09-9

5-Carboxamidotryptamine

Cat. No. B1209777
CAS RN: 74885-09-9
M. Wt: 203.24 g/mol
InChI Key: WKZLNEWVIAGNAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-CT's synthesis involves a series of chemical reactions starting from tryptamine derivatives. The synthesis of benzofuran and dihydrogenzofuran analogues of 5-CT, utilizing a Horner-Emmons reaction on a benzofuranone, represents one of the synthesis pathways explored. This process highlights the chemical modifications that can alter 5-CT's serotonergic activity, demonstrating the compound's versatility and the potential for developing novel serotonergic agents (Russell et al., 1994).

Molecular Structure Analysis

The molecular structure of 5-CT is characterized by its indole core, which is fundamental to its interaction with serotonin receptors. The compound's ability to mimic serotonin allows it to bind with high affinity to certain serotonin receptor subtypes, influencing various physiological responses. This structural similarity to serotonin is crucial for its agonistic properties on the 5-HT1-like receptors, highlighting the importance of molecular structure in the pharmacological activity of serotonergic compounds.

Chemical Reactions and Properties

5-CT's chemical reactions, particularly its interactions with serotonin receptors, underpin its pharmacological effects. Its agonistic action on 5-HT1-like receptors mediates various physiological responses, such as vascular relaxation and modulation of cyclic AMP levels. These interactions are not inhibited by a range of other receptor antagonists, indicating 5-CT's specificity and the role of its chemical properties in receptor binding and activation (Trevethick et al., 1986).

Scientific Research Applications

Vascular Responses and Blood Pressure Regulation

5-Carboxamidotryptamine (5-CT) has been studied for its effects on vascular responses and blood pressure regulation. Research indicates that 5-CT can induce dilation in the middle meningeal artery and modulate blood pressure in anesthetized rats (Terrón & Martínez-García, 2007). This dilation is mediated through 5-HT7 receptors, and complex effects involve 5-HT(1B/1D) receptors. Similarly, another study found that 5-CT's hypotensive effects are mediated by 5-HT(1B/1D) receptors in anesthetized rats (Terrón, Sánchez-Maldonado, & Martínez-García, 2007).

Neuropharmacological Applications

5-CT's role in neuropharmacology has been highlighted in various studies. For instance, it was observed that 5-HT-induced hypothermia is mediated by the 5-HT7 receptor, and 5-CT acts as a 5-HT1 and 5-HT7 receptor agonist in this context (Hedlund et al., 2003). Furthermore, the effects of repeated administration of antidepressants on 5-HT7 receptor responsiveness in the rat hippocampus indicate that 5-CT can modulate excitability in this brain region (Tokarski et al., 2005).

Pulmonary and Cardiovascular Applications

5-CT has been implicated in the modulation of pulmonary and cardiovascular responses. In a study on pulmonary hypertension, it was shown that 5-HT1-mediated contraction in pulmonary arteries is enhanced by 5-CT in hypoxic conditions (Keegan et al., 2001). Another study demonstrated that 5-HT receptors, including those activated by 5-CT, display region-specific differences in their role in smooth muscle contraction and proliferation in the pulmonary arterial bed (Rodat-Despoix et al., 2007).

Renal Function and Blood Flow

In the context of renal function, 5-CT has been identified as an agonist that inhibits stimulus-induced release of noradrenaline in the isolated perfused rat kidney, suggesting its role in modulating renal blood flow (Charlton, Bond, & Clarke, 2004).

Oviductal Muscle Relaxation

Research on the oviductal muscles of nonpregnant pigs revealed that 5-CT can cause relaxation of these muscles, mediated by 5-HT7 receptors. This suggests a physiological role for 5-HT and 5-CT in regulating oviduct contractility (Inoue, Kitazawa, Cao, & Taneike, 2003).

Future Directions

5-HT 7 R, which 5-CT acts upon, could be a promising target to treat memory dysfunctions (especially episodically related deficits) related to normal or pathological ageing . Also, close structural analogues of 5-CT based on the newly discovered indole–imidazole scaffold were synthesized and evaluated to search for a 5-HT7 receptor agonist of higher selectivity .

properties

IUPAC Name

3-(2-aminoethyl)-1H-indole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10/h1-2,5-6,14H,3-4,12H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZLNEWVIAGNAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60996379
Record name 3-(2-Aminoethyl)-1H-indole-5-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60996379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Carboxamidotryptamine

CAS RN

74885-09-9
Record name 5-Carboxamidotryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74885-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Carboxamidotryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074885099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Aminoethyl)-1H-indole-5-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60996379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CARBOXAMIDOTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91H76044O0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Hydrazine hydrate (30 ml) was added to the crude phthalimido carboxamide prepared in (ii) above (1.5 g) in ethanol (60 ml). The mixture was refluxed for 2.5 hours and cooled. The solvent was evaporated off and the residue stirred with 2 N sodium carbonate solution (60 ml) and the resulting solution was evaporated to dryness. The residue was extracted with ethanol and the combined extracts were evaporated to give a yellow solid that was dissolved in hot ethanol (45 ml) and treated with a solution of creatinine sulphate (1.6 g) in water (20 ml) and ethanol (10 ml). The solution obtained was diluted with ethanol to 85 ml. The title compound (1.8 g) precipitated as an off-white solid m.p. 205°-210° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
phthalimido carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
creatinine sulphate
Quantity
1.6 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,900
Citations
P Bonaventure, D Nepomuceno, A Kwok, W Chai… - … of Pharmacology and …, 2002 - ASPET
… -HT 1A/1B double-knockout mice to revisit the pharmacological characterization and anatomical localization of 5-HT 7 binding sites in mouse brain using [ 3 H]5-carboxamidotryptamine …
Number of citations: 108 jpet.aspetjournals.org
RL Stowe, NM Barnes - Neuropharmacology, 1998 - Elsevier
The aim of the present study was to establish a radioligand binding assay to selectively label the native 5-HT 7 receptor expressed in rat brain. In rat whole brain (minus cerebellum and …
Number of citations: 69 www.sciencedirect.com
KJ Simansky - Pharmacology Biochemistry and Behavior, 1991 - Elsevier
Subcutaneous administration of the prototypical 5-HT 1 -like agonist, 5-carboxamidotryptamine (5-CT), increased 2-h water intake by nondeprived rats (ED 50 =0.04 μmol/kg). The 5-HT …
Number of citations: 24 www.sciencedirect.com
HE Connor, W Feniuk, PPA Humphrey… - British journal of …, 1986 - Wiley Online Library
… We have therefore examined the cardiovascular effects of 5carboxamidotryptamine (5-CT) which has been shown to be a selective agonist at some 5-HT receptors in vitro, being …
Number of citations: 70 bpspubs.onlinelibrary.wiley.com
PR Saxena, A Lawang - Archives internationales de …, 1985 - europepmc.org
… HT) on heart rate, arterial blood pressure and urinary bladder pressure in the rat, and on the bronchi and ileum of the guinea-pig were compared with those of 5-carboxamidotryptamine (…
Number of citations: 117 europepmc.org
CE Wright, JA Angus - Journal of cardiovascular pharmacology, 1989 - journals.lww.com
… 5-Carboxamidotryptamine may be a useful agent to examine the cardiovascular … 5-Carboxamidotryptamine has a different order of potency in a series of tryptamine analogues on these …
Number of citations: 20 journals.lww.com
FD King, AM Brown, LM Gaster… - Journal of medicinal …, 1993 - ACS Publications
… For the purpose of our investigation, we chose 5-carboxamidotryptamine (5-CT) as our starting compound, because replacement of the hydroxy group in 5-HT with the amide in 5-CT …
Number of citations: 38 pubs.acs.org
C Waeber, MA Moskowitz - European journal of pharmacology, 1995 - Elsevier
… We have investigated the distribution of [3H]5-carboxamidotryptamine ([3H]5-CT) binding sites by in vitro … In the present study, we have used tritiated 5-carboxamidotryptamine …
Number of citations: 73 www.sciencedirect.com
J Yamada, Y Sugimoto, T Noma… - European journal of …, 1998 - Elsevier
The effects of the 5-HT 1A/1B/1D/5/7 receptor agonist, 5-carboxamidotryptamine (5-CT), on blood glucose, insulin and glucagon levels in rats were investigated. 5-CT above the dosage …
Number of citations: 29 www.sciencedirect.com
JM Palacios, A Raurich, G Mengod, SD Hurt… - Behavioural brain …, 1995 - Elsevier
This work examines the autoradiographic distribution of serotonin (5-HT) receptor subtypes in rat, guinea pig and human brain, using [ 3 H]5-HT and [ 3 H]5-CT as ligands. Different …
Number of citations: 16 www.sciencedirect.com

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